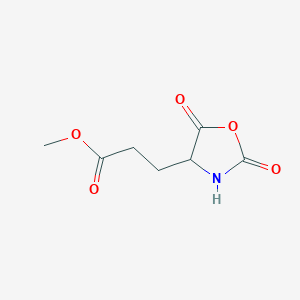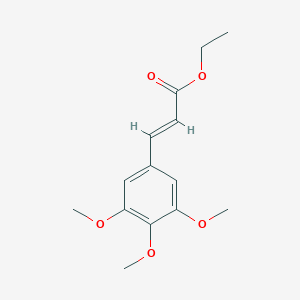
4-tert-Butylcyclohexanone diethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-tert-Butylcyclohexanone diethyl acetal is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar structures. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves a cyclic amino acid ester, which shares a tert-butyl group and a cyclic structure with this compound . Additionally, the [4 + 2] cycloaddition reaction involving 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and methyl acrylate to produce various cyclohexene derivatives indicates the reactivity of tert-butyl substituted cyclohexanone compounds under cycloaddition conditions .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including intramolecular lactonization, cycloaddition, and silylation. The first paper describes the synthesis of a bicyclic compound through an intramolecular reaction, starting from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . The second paper outlines a Diels-Alder reaction, a type of [4 + 2] cycloaddition, to create cyclohexene derivatives from a highly reactive diene and methyl acrylate . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The presence of diastereomers in a 1:1 ratio in the crystal suggests that similar compounds like this compound may also exhibit chirality and the potential for diastereomeric mixtures.
Chemical Reactions Analysis
The papers indicate that tert-butyl substituted cyclohexanone compounds can participate in various chemical reactions, including cycloaddition and subsequent transformations like silylation, reduction, and hydrolysis . These reactions are crucial for modifying the chemical structure and introducing new functional groups, which could be relevant for the chemical manipulation of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some insights. For example, the density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be 1.350 g/cm³ at 123 K . The presence of tert-butyl groups is known to influence the hydrophobicity and steric effects in molecules, which can affect solubility, boiling points, and reactivity. The cyclohexene derivatives synthesized in the second paper may have similar solubility and reactivity profiles due to the presence of the cyclohexanone core and substituted groups .
Applications De Recherche Scientifique
Hydrogen Transfer and Aldol Condensation
The reduction of 4-tert-butylcyclohexanone into 4-tert-butylcyclohexanol by reaction with isopropanol at high temperatures has been studied using solid bases. This process is crucial in the hydrogen transfer reduction and aldol condensation, indicating the substance's utility in catalysis by basic sites. Such research sheds light on the fundamental mechanisms of chemical transformations involving 4-tert-butylcyclohexanone diethyl acetal (Lopez, Valente, Clacens, & Figuéras, 2002).
Oxidation Reactions
4-tert-Butylcyclohexanol, produced from this compound, can be rapidly oxidized using swimming pool bleach. This method is noteworthy for its simplicity and effectiveness, introducing students to heterocyclic compounds not typically discussed in introductory courses (Dip, Gethers, Rice, & Straub, 2018).
Acetalization of Cyclic Ketones
The acetalization of 4-tert-butylcyclohexanone with glycol using SO4²-/SnO2/SBA-15 catalysts has been studied. The research demonstrates the enhanced catalytic activity of these catalysts, indicating their potential use in transforming cyclic ketones like this compound into corresponding products (Na et al., 2013).
Stereoselective Hydrogenation
Research on the stereoselective hydrogenation of 4-tert-butylphenols, including derivatives of this compound, shows promising results in producing specific isomers. This type of research is crucial for applications in the pharmaceutical and perfumery industries where specific isomer properties are desired (Shimizu, Fukazawa, Shida, & Atobe, 2022).
Safety and Hazards
The safety data sheet for 4-tert-Butylcyclohexanone diethyl acetal indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in organic chemistry reactions, particularly in reduction reactions .
Mode of Action
It’s known that this compound can be involved in reduction reactions . In general, reduction reactions in organic chemistry refer to a change in the electron density at carbon . An oxidation occurs with the loss of C–H bonds or the gain of C–O, C–N, or C–X bonds (X = halide). A reduction occurs with the gain of C–H bonds or cleavage of C–O, C–N, or C–X bonds .
Biochemical Pathways
It’s known that this compound can be involved in reduction reactions, which are common organic redox processes .
Result of Action
It’s known that this compound can be involved in reduction reactions, which can lead to the formation of new chiral centers .
Propriétés
IUPAC Name |
4-tert-butyl-1,1-diethoxycyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXNUWFLGKEKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)C(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172465 |
Source


|
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1900-58-9 |
Source


|
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

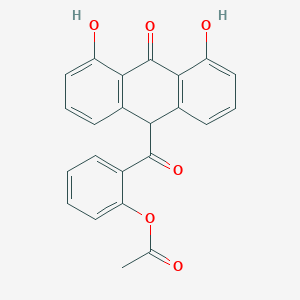
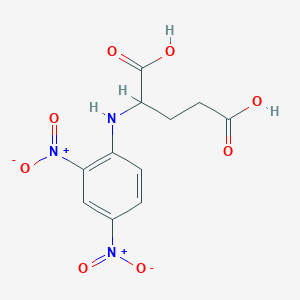
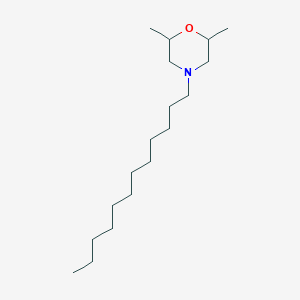
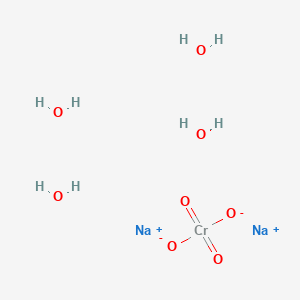
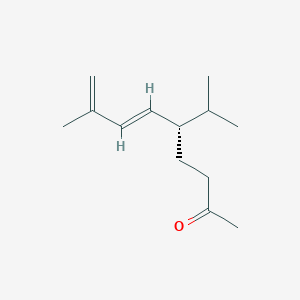
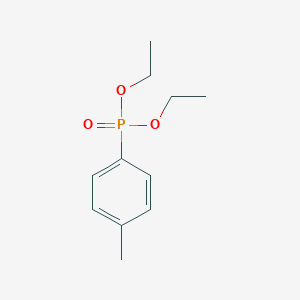

![Methyl 2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B154393.png)
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
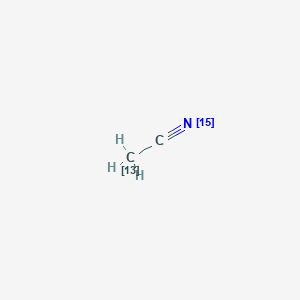
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
